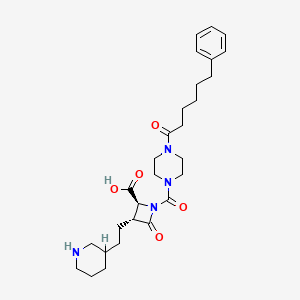
BMS-354326
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-354326 is a bio-active chemical.
Aplicaciones Científicas De Investigación
The search results provide limited information about the specific applications of the compound "BMS-354326." However, based on the available data, we can infer its potential applications, particularly in the context of its inhibitory activity against tryptase.
This compound is a tryptase inhibitor with high potency (IC50=1.8 nM) and selectivity against trypsin and other related serine proteases . Tryptase is a serine protease found primarily in mast cells and has been implicated in allergic and inflammatory diseases, including asthma .
Potential Applications
Given its properties, this compound may have potential applications in the following areas:
- Treatment of Allergic and Inflammatory Diseases: As a tryptase inhibitor, this compound could be used to manage conditions like asthma and other allergic and inflammatory disorders where mast cell activation and tryptase release play a significant role .
- Potential for Anti-Diabetic Activity: Certain compounds with similar structural features have demonstrated anti-diabetic activity . Further research may be warranted to explore whether this compound has any effect on diabetes.
- Other Potential Activities: Research indicates that some compounds with related structures exhibit anti-HIV and antiplasmodial activities . It is worth investigating whether this compound has similar properties.
Data Table
Because of the limited information, a comprehensive data table cannot be created. However, the key information gathered is summarized below.
Case Studies
There are no specific case studies available in the search results for this compound.
Research Findings and Insights
Propiedades
Número CAS |
708258-16-6 |
|---|---|
Fórmula molecular |
C28H40N4O5 |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
(2S,3R)-4-oxo-1-[4-(6-phenylhexanoyl)piperazine-1-carbonyl]-3-(2-piperidin-3-ylethyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C28H40N4O5/c33-24(12-6-2-5-10-21-8-3-1-4-9-21)30-16-18-31(19-17-30)28(37)32-25(27(35)36)23(26(32)34)14-13-22-11-7-15-29-20-22/h1,3-4,8-9,22-23,25,29H,2,5-7,10-20H2,(H,35,36)/t22?,23-,25+/m1/s1 |
Clave InChI |
XVYFBYVSZOCXRJ-OMQKAAQBSA-N |
SMILES |
C1CC(CNC1)CCC2C(N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |
SMILES isomérico |
C1CC(CNC1)CC[C@@H]2[C@H](N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |
SMILES canónico |
C1CC(CNC1)CCC2C(N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-354326; BMS 354326; BMS354326; CHEMBL306448; BDBM50144532. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















